N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic molecule featuring:
- A 1,2,4-triazolo[4,3-b]pyridazine core, substituted at position 3 with a 4-methoxyphenyl group.
- A thioacetamide linker connecting the core to a benzo[d][1,3]dioxol-5-ylmethyl moiety.
This structure is characteristic of bioactive molecules, where the triazolo-pyridazine scaffold and aromatic substituents are often associated with pharmacological activity .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-29-16-5-3-15(4-6-16)22-25-24-19-8-9-21(26-27(19)22)32-12-20(28)23-11-14-2-7-17-18(10-14)31-13-30-17/h2-10H,11-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSENRXSVTWENRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that incorporates a benzo[d][1,3]dioxole moiety linked to a triazolo-pyridazine derivative. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Research has shown that derivatives containing benzo[d][1,3]dioxole exhibit potent antitumor activity. For example, one study reported IC50 values of 2.38 µM for HepG2 cells and 1.54 µM for HCT116 cells when treated with related compounds, outperforming standard drugs like doxorubicin (IC50 values of 7.46 µM for HepG2) .
- Mechanisms of Action : The anticancer mechanisms involve the inhibition of the epidermal growth factor receptor (EGFR), induction of apoptosis (as assessed by annexin V-FITC), and modulation of mitochondrial apoptosis pathways through proteins such as Bax and Bcl-2 .
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties:
- Bacterial Inhibition : Compounds with similar structures have been tested against various bacterial strains including Escherichia coli and Bacillus subtilis. The results indicated that certain derivatives possess significant antibacterial activity due to their hydrophobic characteristics .
Case Studies
Several case studies underscore the biological efficacy of compounds related to this compound:
- Anticancer Efficacy : A comprehensive study documented the synthesis and biological evaluation of various benzo[d][1,3]dioxole derivatives. It was found that these compounds exhibited varying degrees of cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells .
- Antimicrobial Activity : Another investigation focused on benzotriazole derivatives demonstrated effective antimicrobial properties against pathogens like Staphylococcus aureus, reinforcing the potential application of similar structures in treating infections .
Tables Summarizing Biological Activity
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development:
- Antitumor Activity : Studies have shown that derivatives containing the benzo[d][1,3]dioxole moiety possess significant antitumor properties. For instance, compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo models. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
- Antimicrobial Properties : The compound's thioamide group contributes to its antimicrobial activity against various bacterial strains. Research indicates that derivatives with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
- Anticonvulsant Effects : Recent studies have highlighted the anticonvulsant potential of related compounds. The introduction of triazole rings has been associated with improved efficacy in seizure models, suggesting that modifications to the N-(benzo[d][1,3]dioxol-5-ylmethyl) structure could enhance its pharmacological profile .
Case Studies and Research Findings
Numerous studies have documented the efficacy and safety profiles of compounds related to this compound:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The target compound shares its core triazolo-pyridazine system and benzo[d][1,3]dioxol group with several analogs, but substituent variations significantly influence properties:
Substituent Effects:
Physicochemical and Spectral Properties
- NMR Analysis: Substituent-induced chemical shift variations (e.g., in regions corresponding to the triazolo-pyridazine core) are critical for structural elucidation. For instance, compounds with 4-methoxy vs. 3,4-dimethoxy substituents show distinct proton environments in regions A (positions 39–44) and B (positions 29–36) .
- LogP and Solubility: The pyrazin-2-yl substituent in CAS 618427-24-0 reduces LogP (2.29) compared to the target compound (estimated ~3.5), suggesting improved aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
